cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide
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Overview
Description
cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide is a compound that combines the properties of cis-8,11,14-Eicosatrienoic Acid, an unsaturated fatty acid, with N-Hydroxysuccinimide, a reagent commonly used in bioconjugation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-8,11,14-Eicosatrienoic Acid typically involves the elongation of γ-linolenic acid (18:3) through the action of fatty acid desaturases . The resulting product is then reacted with N-Hydroxysuccinimide under specific conditions to form the desired compound. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the carboxylic acid group of cis-8,11,14-Eicosatrienoic Acid and the hydroxyl group of N-Hydroxysuccinimide.
Industrial Production Methods
Industrial production of cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide undergoes various chemical reactions, including:
Oxidation: The double bonds in the eicosatrienoic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can also be reduced to form saturated derivatives.
Substitution: The N-Hydroxysuccinimide ester can undergo nucleophilic substitution reactions with amines to form amide bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use primary or secondary amines under mild conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: Amide-linked conjugates.
Scientific Research Applications
cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and bioconjugation reactions.
Biology: Employed in the modification of biomolecules such as proteins and peptides for labeling and detection purposes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized materials and coatings.
Mechanism of Action
The mechanism of action of cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide involves its ability to form covalent bonds with target molecules through the N-Hydroxysuccinimide ester group. This allows for the modification of biomolecules, which can alter their function or enable their detection. The eicosatrienoic acid moiety may also interact with cellular pathways, influencing processes such as inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
cis-8,11,14-Eicosatrienoic Acid: The parent compound, which lacks the N-Hydroxysuccinimide ester group.
N-Hydroxysuccinimide Esters of Other Fatty Acids: Compounds where N-Hydroxysuccinimide is conjugated to different fatty acids.
Uniqueness
cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide is unique due to the combination of the bioactive eicosatrienoic acid moiety and the reactive N-Hydroxysuccinimide ester group. This dual functionality allows for both biological activity and chemical reactivity, making it a versatile tool in various scientific applications.
Properties
Molecular Formula |
C24H37NO4 |
---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (8Z,11Z,14Z)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C24H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h6-7,9-10,12-13H,2-5,8,11,14-21H2,1H3/b7-6-,10-9-,13-12- |
InChI Key |
JFAJUEWGNMGPDQ-QNEBEIHSSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)ON1C(=O)CCC1=O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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